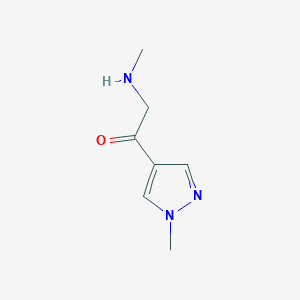![molecular formula C15H15F2N B13151881 [(3-Fluoro-4-methylphenyl)methyl][(3-fluorophenyl)methyl]amine](/img/structure/B13151881.png)
[(3-Fluoro-4-methylphenyl)methyl][(3-fluorophenyl)methyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3-Fluoro-4-methylphenyl)methyl][(3-fluorophenyl)methyl]amine is an organic compound that features two fluorinated phenyl groups attached to a central amine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Fluoro-4-methylphenyl)methyl][(3-fluorophenyl)methyl]amine typically involves the reaction of 3-fluoro-4-methylbenzyl chloride with 3-fluorobenzylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
[(3-Fluoro-4-methylphenyl)methyl][(3-fluorophenyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or carbonyl derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro or carbonyl compounds, while reduction can produce various amines.
Aplicaciones Científicas De Investigación
[(3-Fluoro-4-methylphenyl)methyl][(3-fluorophenyl)methyl]amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of [(3-Fluoro-4-methylphenyl)methyl][(3-fluorophenyl)methyl]amine involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms on the phenyl rings can enhance binding affinity and selectivity towards specific targets. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structural configuration and functional groups.
Comparación Con Compuestos Similares
Similar Compounds
- [(3-Fluorophenyl)methyl][(4-methylphenyl)methyl]amine
- [(3-Fluoro-4-methylphenyl)methyl][(3-methylphenyl)methyl]amine
- 3-Fluoro-4-methylphenyl isocyanate
Uniqueness
[(3-Fluoro-4-methylphenyl)methyl][(3-fluorophenyl)methyl]amine is unique due to the presence of two fluorinated phenyl groups, which can significantly influence its chemical reactivity and biological activity. The specific positioning of the fluorine atoms and methyl groups can also affect the compound’s physical properties and interactions with other molecules.
Propiedades
Fórmula molecular |
C15H15F2N |
|---|---|
Peso molecular |
247.28 g/mol |
Nombre IUPAC |
N-[(3-fluoro-4-methylphenyl)methyl]-1-(3-fluorophenyl)methanamine |
InChI |
InChI=1S/C15H15F2N/c1-11-5-6-13(8-15(11)17)10-18-9-12-3-2-4-14(16)7-12/h2-8,18H,9-10H2,1H3 |
Clave InChI |
IFYWOMOXAXSHAX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)CNCC2=CC(=CC=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;(3S)-piperidine-3-carboxylic acid](/img/structure/B13151821.png)



![1-{3-[(4-Methylphenyl)methoxy]phenyl}piperazine](/img/structure/B13151840.png)



![8-Bromoimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13151869.png)



